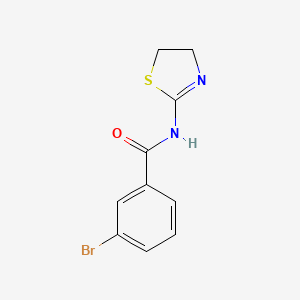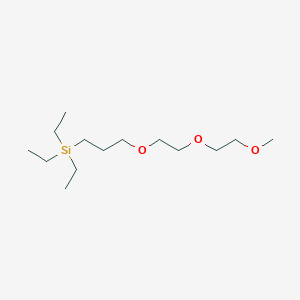
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: is a chemical compound with the molecular formula C15H24O indanes , which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two butyl groups at positions 5 and 7, and a hydroxyl group at position 1 on the indane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone derivatives. The reaction typically uses butyl chloride as the alkylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Grignard reaction . In this approach, 5,7-dibutylindanone is reacted with methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as or .
Reduction: The compound can be reduced to form the corresponding hydrocarbon using and a .
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: 5,7-Dibutyl-2,3-dihydro-1H-inden-1-one.
Reduction: 5,7-Dibutylindane.
Substitution: Various substituted indanes depending on the substituent used.
Aplicaciones Científicas De Investigación
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Lacks the butyl groups, making it less hydrophobic.
5-Chloro-2,3-dihydro-1H-inden-1-ol: Contains a chlorine atom instead of butyl groups, altering its reactivity and biological activity.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Contains methoxy groups and a methylene group, significantly changing its chemical properties.
Uniqueness
The presence of two butyl groups at positions 5 and 7 in 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol makes it more hydrophobic compared to its analogs. This hydrophobicity can influence its solubility, reactivity, and interaction with biological molecules, making it a unique compound for various applications.
Propiedades
Número CAS |
923977-20-2 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
5,7-dibutyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H26O/c1-3-5-7-13-11-14(8-6-4-2)17-15(12-13)9-10-16(17)18/h11-12,16,18H,3-10H2,1-2H3 |
Clave InChI |
GDDVNRBWHQWHCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C(CC2)O)C(=C1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


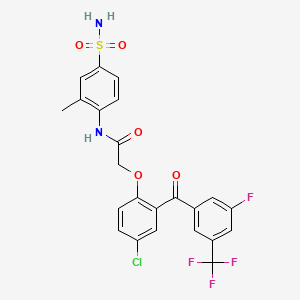

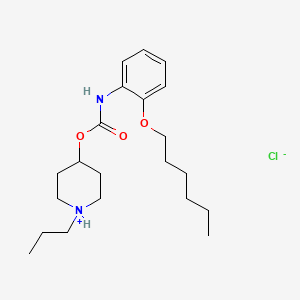

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
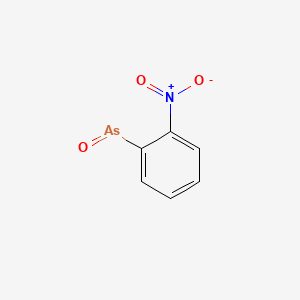
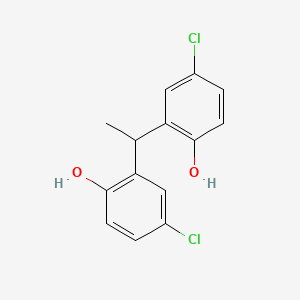
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
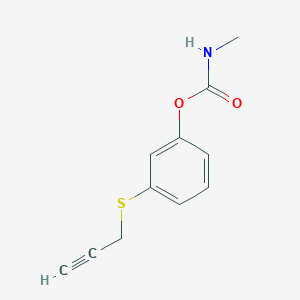
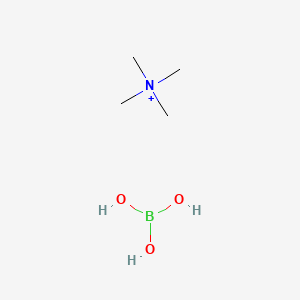
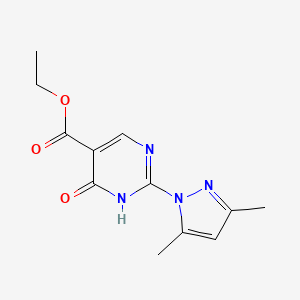
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
